5-Iodo-3-(p-tolyl)benzo[c]isoxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-(4-methylphenyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFOCVIUDUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 3 P Tolyl Benzo C Isoxazole and Its Analogs
Precursor Synthesis and Strategies for Benzo[c]isoxazole Scaffold Construction
The journey to synthesizing 5-Iodo-3-(p-tolyl)benzo[c]isoxazole begins with the careful selection and preparation of precursor molecules. The fundamental structure, the benzo[c]isoxazole (also known as anthranil) ring system, can be constructed through several strategic approaches. These methods primarily focus on forming the crucial N-O bond of the isoxazole (B147169) ring fused to the benzene (B151609) ring. researchgate.net
Key strategies for building the benzo[c]isoxazole scaffold include:
Cyclization of ortho-substituted nitrobenzenes: This is a widely employed method where a nitro group is positioned ortho to a functional group that can participate in ring closure.
Cyclization of ortho-substituted anilines: Derivatives of 2-aminophenols or 2-aminothiophenols can undergo condensation and cyclization with various reagents to form the benzoxazole (B165842) or benzothiazole (B30560) core, which are structurally related to benzo[c]isoxazoles. mdpi.comnih.gov
Rearrangement reactions: Certain molecular frameworks can be induced to rearrange and form the benzo[c]isoxazole ring system.
A significant precursor for the synthesis of 3-arylbenzo[c]isoxazoles, including the p-tolyl variant, is 2-azidobenzophenone. researchgate.net The synthesis of this precursor typically involves the reaction of a corresponding 2-aminobenzophenone (B122507) with a source of azide (B81097).
Classical Synthetic Routes to this compound
Traditional methods for synthesizing the target molecule rely on established chemical transformations, often involving cyclization reactions to form the heterocyclic core, followed by or concurrent with the introduction of the desired functional groups.
Cyclization Reactions for Benzo[c]isoxazole Formation (e.g., Nitrile Oxide Cycloadditions)
A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. mdpi.comyoutube.com In this reaction, a nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. youtube.comnih.gov
For the synthesis of 3-substituted benzo[c]isoxazoles, a common strategy involves the in situ generation of a nitrile oxide from an aldoxime. For instance, an appropriately substituted benzaldoxime (B1666162) can be converted to the corresponding nitrile oxide, which then undergoes an intramolecular cycloaddition if a suitable dipolarophile is present on the same molecule. mdpi.com Alternatively, an intermolecular cycloaddition can be employed. nih.gov
One classical and effective method for forming the 3-phenylbenzo[c]isoxazole core is the non-catalytic thermolysis of 2-azidobenzophenones in a high-boiling solvent like xylene. researchgate.net This reaction proceeds via a denitrogenative cyclization, where the azide group loses nitrogen gas to form a reactive nitrene intermediate, which then attacks the carbonyl oxygen to form the N-O bond and complete the isoxazole ring. researchgate.net This method has been shown to produce high yields of the desired benzo[c]isoxazole. researchgate.net
Regioselective Functionalization: Introduction of Iodo and p-Tolyl Substituents
With the benzo[c]isoxazole scaffold in hand, the next critical step is the regioselective introduction of the iodo and p-tolyl groups at the desired positions. The term "regioselective" refers to the preferential reaction at one specific site over other possible sites.
The p-tolyl group is typically incorporated by starting with a precursor that already contains this moiety. For example, in the synthesis of 3-(p-tolyl)benzo[c]isoxazole, one would start with a benzaldehyde (B42025) derivative that has a p-tolyl group, which is then converted to the corresponding aldoxime. biolmolchem.combiolmolchem.comsciarena.com
The introduction of the iodine atom at the 5-position of the benzo[c]isoxazole ring requires careful control of the reaction conditions to ensure the correct isomer is formed. Halogenation reactions on aromatic rings are well-established, and specific iodinating agents can be employed to achieve the desired substitution. For instance, electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst can be used to introduce iodine onto the benzene ring of the benzo[c]isoxazole system. The position of iodination is directed by the existing substituents on the ring.
In some synthetic strategies, the iodo group may be introduced at an earlier stage, on one of the precursor molecules, before the cyclization to form the benzo[c]isoxazole ring. For example, a 4-iodinated 2-aminobenzophenone could be used as a precursor.
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to the exploration of advanced catalytic systems and green chemistry principles in the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound
Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org In the context of synthesizing this compound, transition metal-catalyzed reactions can be employed at various stages.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be used to introduce the p-tolyl group onto a pre-functionalized benzo[c]isoxazole core. rsc.org Similarly, rhodium-catalyzed reactions have been shown to be effective in the C-H activation and subsequent functionalization of benzo[d]oxazoles, a related class of compounds. rsc.orgrsc.org Copper-catalyzed reactions are also widely used for the synthesis of isoxazoles through 1,3-dipolar cycloadditions. researchgate.netacademie-sciences.fr
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. niist.res.innih.gov For the synthesis of isoxazole derivatives, several green approaches have been developed. niist.res.innih.govpreprints.org
These include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This technique is considered a green and sustainable approach for synthesizing isoxazole derivatives. nih.gov
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction efficiency and reduce the need for harsh conditions. preprints.org
Use of environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key aspect of sustainable synthesis. nih.govijpsonline.com
By integrating these advanced and sustainable strategies, the synthesis of this compound and its analogs can be achieved in a more efficient, economical, and environmentally responsible manner.
Flow Chemistry and Automated Synthesis Techniques for Benzisoxazoles
The application of continuous flow chemistry and automated synthesis has emerged as a powerful strategy for the efficient and safe production of heterocyclic compounds, including isoxazoles and their benzo-fused counterparts. researchgate.net While specific documentation on the flow synthesis of this compound is not prevalent, the principles and successes in related isoxazole syntheses offer a clear blueprint for its potential application. researchgate.netchim.it
Key benefits of applying flow chemistry to benzisoxazole synthesis include:
Enhanced Safety: On-demand generation and immediate consumption of potentially unstable or explosive intermediates, such as those derived from azides or when using potent oxidizers. researchgate.net
Improved Yield and Selectivity: Precise temperature control can minimize the formation of byproducts, such as the Beckmann rearrangement products that can compete with benzisoxazole formation in certain cyclization reactions. chim.it
Scalability: Flow reactors allow for straightforward scaling of production by extending the operation time or by "numbering-up" (using multiple reactors in parallel), which is often more manageable than scaling up large batch reactors. chim.it
Automation: Flow systems are readily integrated with automated control and monitoring systems, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries for drug discovery.
A sustainable electrochemical protocol for synthesizing 3-(acylamidoalkyl)-2,1-benzisoxazoles has been established using a simple undivided cell setup, highlighting the move towards more environmentally benign methods that are compatible with automated systems. researchgate.net The development of flow synthesis for 3-substituted-1,2-benzisoxazoles in hot water further underscores the potential for greener and more efficient manufacturing of this class of compounds. chim.it
Synthesis of Structural Analogs and Systematic Derivatives of this compound
The generation of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This involves systematic modifications at three key positions: the benzisoxazole core itself, the iodo-substituent at the 5-position, and the p-tolyl group at the 3-position.
Modifications of the Benzisoxazole Core
The synthesis of the 2,1-benzisoxazole (anthranil) core can be achieved through several distinct strategies, typically involving the cyclization of ortho-substituted benzene derivatives. nih.govorganic-chemistry.org These methods provide access to a variety of substituted benzisoxazole scaffolds.
One of the most common methods is the reductive cyclization of o-nitrobenzyl derivatives or related compounds. nih.govnih.gov For instance, the condensation of p-substituted nitroarenes with arylacetonitriles in an alcoholic alkaline medium is a classic and effective method for preparing 3-aryl-2,1-benzisoxazoles. nih.gov A more modern approach involves the reaction of nitroarenes with carbanions derived from benzylic C-H acids (like phenylacetonitriles or benzyl (B1604629) sulfones) in aprotic media, promoted by a combination of a strong base and a silylating agent. nih.govnih.gov This method proceeds through the formation of a σH-adduct at the ortho-position to the nitro group, followed by cyclization. nih.gov
Other key synthetic routes include:
From o-Azido Carbonyls: The cyclization of o-azidobenzoic acids can be induced photochemically to form 2,1-benzisoxazol-3(1H)-ones, which are valuable precursors. nih.gov
From o-Nitrophenylacetylenes: An electrochemically mediated method allows for the direct cyclization of the nitro group with an alkyne moiety to produce 2,1-benzisoxazoles. organic-chemistry.org
From Aryl Azides and Ketones: Iron(II) bromide catalyzes the transformation of aryl azides bearing ketone substituents into 2,1-benzisoxazoles. organic-chemistry.org
These diverse methods allow for the synthesis of the core heterocycle with a range of pre-installed functional groups, providing a platform for further derivatization.
Table 1: Selected Synthetic Methods for the 2,1-Benzisoxazole Core
| Starting Materials | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Nitroarenes + Benzylic C-H acids (e.g., Phenylacetonitrile) | t-BuOK, Silylating agent, THF | Forms a σH-adduct followed by base- and silane-promoted cyclization. | nih.govnih.gov |
| p-Substituted Nitroarenes + Arylacetonitriles | NaOH or KOH, Isopropyl alcohol | Classical condensation reaction in an alcoholic alkaline medium. | nih.gov |
| o-Azidobenzoic Acids | UV light (254 nm), Base (e.g., NaOH) | Photochemical N-O bond-forming cyclization to yield 2,1-benzisoxazol-3(1H)-ones. | nih.gov |
| o-Nitrophenylacetylenes | Electrochemical reduction, Selenium catalyst | Direct cyclization of the nitro group with the alkyne. | organic-chemistry.org |
| Aryl Azides with Ketone Substituents | FeBr₂ (catalyst) | Iron-catalyzed intramolecular N-O bond formation. | organic-chemistry.org |
Exploration of Substituent Effects at the 5-Iodo Position
The substituent at the 5-position of the benzisoxazole ring can significantly influence the molecule's physicochemical properties and biological activity. The introduction of a halogen atom, such as iodine, at this position has been shown to increase anticonvulsant activity in some 1,2-benzisoxazole (B1199462) series, albeit sometimes with increased neurotoxicity. nih.gov
The synthesis of 5-iodo analogs typically starts with an appropriately substituted precursor, such as 4-iodo-2-nitro-toluene or a related 4-halonitrobenzene. The iodo group is generally stable under the conditions required for the cyclization to form the benzisoxazole ring. For example, the synthesis of 5-chloro and 5,7-dichloro-2,1-benzisoxazoles has been successfully achieved via the condensation of the corresponding chloro-substituted nitroarenes with arylacetonitriles. nih.gov
In the photochemical synthesis of 2,1-benzisoxazol-3(1H)-ones from 2-azidobenzoic acids, the nature of the halogen substituent at the 5-position affects the reaction yield. nih.gov The yield was observed to decrease in the series Cl > Br > I, which is attributed to the internal photochemical heavy-atom effect that promotes intersystem crossing to a triplet nitrene, reducing the efficiency of the desired cyclization pathway. nih.gov Despite this, specific conditions have been optimized for the synthesis of 5-iodo-2,1-benzisoxazole-3(1H)-one. nih.gov
Furthermore, the presence of a halogen, such as bromine or iodine, provides a synthetic handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position, creating a library of diverse analogs for biological screening.
Variations in the p-Tolyl Moiety
The 3-substituent of the benzisoxazole ring is readily varied, offering a key point for structural modification. In the synthesis of this compound, the p-tolyl group originates from the benzylic C-H acid component, in this case, p-tolylacetonitrile. By substituting this starting material, a wide range of analogs can be prepared.
The general method of reacting a nitroarene with a substituted phenylacetonitrile (B145931) allows for the introduction of various aryl and heteroaryl groups at the 3-position. nih.govnih.gov The reaction tolerates a variety of functional groups on the phenylacetonitrile component. nih.gov This flexibility is critical for probing the electronic and steric requirements of binding pockets in biological targets.
Examples of successful variations at the 3-position in the synthesis of 2,1-benzisoxazoles or related 1,2-benzisoxazoles include:
Aryl groups: Phenyl, nitrophenyl, and chlorophenyl groups have been incorporated. nih.gov
Heterocyclic groups: The reaction tolerates heterocyclic substituents on the chlorooxime precursor in [3+2] cycloaddition reactions, suggesting similar versatility in other synthetic routes. nih.gov
Alkenyl and Alkyl groups: These have also been successfully introduced, providing access to non-aromatic side chains. nih.gov
The synthesis of 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates provides another route to analogs with an exocyclic double bond at the 3-position, which can be further functionalized. academie-sciences.fr
Table 2: Examples of 3-Substituent Variations in Benzisoxazole Synthesis
| 3-Substituent | Synthetic Precursor (Example) | Methodology | Reference |
|---|---|---|---|
| Phenyl | Phenylacetonitrile | Condensation with nitroarene | nih.gov |
| 4-Chlorophenyl | 4-Chlorophenylacetonitrile | Condensation with nitroarene | nih.gov |
| 4-Cyanophenyl | 1-(4-Cyanobenzyl)-1H-1,2,4-triazole | Condensation with nitroarene | nih.gov |
| Thiophenyl | 3-Thiophenyl chlorooxime | [3+2] Cycloaddition with aryne | nih.gov |
| (Thio)barbiturate-derived | 5-(2-Nitrobenzylidene)(thio)barbiturates | Reductive cyclization | academie-sciences.fr |
Chemical Reactivity and Mechanistic Investigations of 5 Iodo 3 P Tolyl Benzo C Isoxazole
Reactivity at the Iodine Center: Halogen Chemistry and Derivatization
The iodine atom at the 5-position of the benzo[c]isoxazole ring is a primary site for chemical modification, enabling a variety of synthetic transformations. Its reactivity is influenced by the electronic properties of the benzisoxazole system and the attached p-tolyl group.
Nucleophilic Aromatic Substitution (SNAr) Pathways of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. diva-portal.org In the context of this compound, an SNAr reaction would involve the displacement of the iodide ion by a nucleophile. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The viability of this pathway is generally dependent on the presence of strong electron-withdrawing groups on the aromatic ring to stabilize this intermediate. diva-portal.org
Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
The iodine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgthieme-connect.de This method is widely used for the synthesis of biaryl compounds. The reactivity in Suzuki reactions can be influenced by the choice of catalyst, base, and solvent. thieme-connect.de For instance, studies on 3-iodoindoles have shown that the choice of base can be crucial for achieving a clean reaction. thieme-connect.de
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound. While effective, the toxicity of organotin reagents has led to a preference for other coupling methods in some applications.
Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govrsc.org It provides a direct method for the arylation of olefins.
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govrsc.orgnih.govresearchgate.net Research on 4-iodoisoxazoles has shown that the steric effects of substituents on the isoxazole (B147169) ring can significantly influence the yield of the Sonogashira coupling. nih.gov Specifically, bulky groups at the C3 position have a greater impact than those at the C5 position. nih.gov
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Boronic acid) | Palladium catalyst + Base | C-C (Aryl-Aryl) |
| Stille | Organotin | Palladium catalyst | C-C (Aryl-Aryl/Vinyl) |
| Heck | Alkene | Palladium catalyst + Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne | Palladium catalyst + Copper co-catalyst | C-C (Aryl-Alkynyl) |
Reactions of the Benzisoxazole Core
The benzisoxazole ring system itself can undergo a variety of chemical transformations, including ring-opening and electrophilic substitution reactions.
Ring-Opening and Ring-Closing Reactions of the Benzo[c]isoxazole System
The isoxazole ring, while generally stable, can be opened under certain conditions. clockss.org Catalytic hydrogenation is a common method for cleaving the N-O bond of the isoxazole ring, leading to the formation of β-amino enones. clockss.org Reductive ring-opening has also been observed as a significant metabolic pathway for drugs containing a 1,2-benzisoxazole (B1199462) structure, such as the anticoagulant razaxaban. nih.gov This process can be catalyzed by NADH-dependent reductases in the liver. nih.gov
Transition metal-catalyzed ring-opening reactions of benzisoxazoles (anthranils) have also been developed as a versatile method for synthesizing various nitrogen-containing heterocycles. researchgate.net Furthermore, isoxazole rings can undergo ring transformations. For example, 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde has been shown to react with 1,2-diaminobenzenes to form 3-cyano-1,5-benzodiazepine C-nucleosides. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the benzisoxazole core can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egwikipedia.org The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.org Common electrophilic aromatic substitutions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the directing effects of the fused isoxazole ring, the iodine atom, and the 3-p-tolyl group must be considered. Halogens are generally deactivating yet ortho-, para-directing. libretexts.org The isoxazole ring itself is a heterocyclic system, and its electronic properties will influence the position of electrophilic attack. The p-tolyl group at the 3-position will also exert its electronic influence on the benzene ring of the benzisoxazole core.
Influence of the p-Tolyl Group on Reactivity and Electronic Properties
The p-tolyl group, a toluene (B28343) substituent, is generally considered to be an electron-donating group due to the presence of the methyl group. This methyl group can exert a positive inductive effect (+I) and a hyperconjugative effect, which can influence the electronic properties of the entire molecule.
The electron-donating nature of the p-tolyl group can affect the reactivity of both the iodine center and the benzisoxazole core. For instance, in electrophilic aromatic substitution reactions on the benzisoxazole ring, the p-tolyl group could potentially enhance the electron density of the aromatic system, thereby influencing the rate and regioselectivity of the substitution.
Mechanistic Studies of Key Transformations Involving this compound
Mechanistic investigations are crucial for understanding reaction outcomes, optimizing conditions, and designing novel synthetic methodologies. For this compound, key transformations would likely involve the C-I bond, a common reactive handle in cross-coupling chemistry, and the inherent reactivity of the benzo[c]isoxazole ring system.
Transition Metal-Catalyzed Cross-Coupling Reactions:
The presence of an iodine atom at the 5-position of the benzo[c]isoxazole ring strongly suggests its utility in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
A general mechanistic cycle for these transformations, for instance, a Suzuki-Miyaura coupling, would typically proceed through a series of well-established steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. The rate and feasibility of this step are influenced by the electron density at the carbon atom and the strength of the C-I bond.
Transmetalation: The organoboron reagent (in the case of Suzuki-Miyaura) transfers its organic moiety to the palladium center, displacing the iodide. This step is often the rate-determining step and is highly dependent on the nature of the base and solvents used.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.
While this general mechanism is widely accepted, specific kinetic data, characterization of intermediates, and computational studies for this compound are not available. Such studies would provide invaluable insights into the electronic and steric effects of the 3-(p-tolyl) group and the benzo[c]isoxazole core on the efficiency and selectivity of these coupling reactions.
The following table outlines the hypothetical reactants and expected products for common cross-coupling reactions involving this compound, for which specific mechanistic data is currently lacking.
| Reaction Type | Coupling Partner | Expected Product | Catalyst/Reagents (General) |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-3-(p-tolyl)benzo[c]isoxazole | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | 5-Alkynyl-3-(p-tolyl)benzo[c]isoxazole | Pd catalyst, Cu co-catalyst, Base |
| Heck | Alkene | 5-Alkenyl-3-(p-tolyl)benzo[c]isoxazole | Pd catalyst, Base |
| Stille | Organostannane | 5-Aryl/Alkenyl-3-(p-tolyl)benzo[c]isoxazole | Pd catalyst |
Ring-Opening and Rearrangement Reactions:
The benzo[c]isoxazole ring is known to undergo cleavage of the N-O bond under certain conditions, such as reductive or acidic environments, leading to the formation of other heterocyclic systems or functionalized aromatic compounds. Mechanistic studies of these transformations for this compound would be essential to understand the stability of this scaffold and to explore its potential for synthetic diversification. However, no specific research detailing the mechanistic pathways of such reactions for this compound has been found.
Advanced Spectroscopic and Structural Elucidation of 5 Iodo 3 P Tolyl Benzo C Isoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To definitively assign the complex aromatic signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons (³JHH). For instance, it would show the correlations between the protons on the p-tolyl ring and the protons on the benzoisoxazole core.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be instrumental in confirming the spatial arrangement of the tolyl group relative to the benzoisoxazole core.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole (B147169) and aromatic rings in the 1500-1650 cm⁻¹ region. The C-O stretching of the isoxazole ring would likely appear around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the tolyl methyl group would be found around 2850-2960 cm⁻¹. The C-I stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the presence of multiple aromatic rings, strong signals for the aromatic ring breathing modes would be anticipated. The symmetric stretching of the C-I bond may also be more prominent in the Raman spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.
UV-Vis Absorption: The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption bands corresponding to π-π* transitions within the conjugated benzoisoxazole and p-tolyl ring systems. The presence of the iodine atom and the extended conjugation would influence the position and intensity of these bands.
Fluorescence Spectroscopy: Many isoxazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence emission. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its photophysical properties.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), for instance, using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This would confirm the molecular formula C₁₄H₁₀INO.
Fragmentation Analysis: In the mass spectrometer, the molecule can be induced to fragment. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the iodine atom, cleavage of the isoxazole ring, and fragmentation of the tolyl group.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This would confirm the planar structure of the benzoisoxazole ring system and determine the conformation of the p-tolyl group relative to this plane.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
The crystal structure would also reveal how the molecules are arranged in the solid state.
Crystal Packing: The analysis of the crystal packing would show the three-dimensional arrangement of the molecules, including any stacking interactions between the aromatic rings.
Intermolecular Interactions: A key feature to investigate would be the presence of non-covalent interactions. Given the presence of an iodine atom, the formation of halogen bonds (C-I···O or C-I···N interactions) with neighboring molecules would be a strong possibility. These interactions, along with other weak interactions like C-H···π and π-π stacking, would play a significant role in stabilizing the crystal lattice.
Computational Chemistry and Theoretical Studies of 5 Iodo 3 P Tolyl Benzo C Isoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic behavior. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT has been successfully applied to various benzoisoxazole derivatives to investigate their properties. researchgate.net For 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine its optimized geometry and electronic characteristics. researchgate.net
These calculations would yield important parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. researchgate.net In related benzoisoxazole derivatives, the distribution of HOMO and LUMO orbitals often highlights the regions of the molecule that are electron-rich and electron-poor, respectively, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzoisoxazole Derivative (Calculated using DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This data is illustrative and based on calculations for a generic benzoisoxazole derivative. The actual values for this compound would depend on its specific electronic structure.
Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate predictions of molecular geometries and energies.
For this compound, geometry optimization using ab initio methods would provide precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and for subsequent calculations of other properties, such as vibrational frequencies. Comparing the calculated geometry with experimental data from X-ray crystallography, if available for similar structures, helps to validate the computational model. For other benzoisoxazole derivatives, calculated geometries have shown good agreement with experimental data. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The presence of the rotatable single bond between the benzo[c]isoxazole core and the p-tolyl group in this compound means that the molecule can exist in different conformations. Conformational analysis is the study of the energetics of these different spatial arrangements.
A potential energy surface (PES) map can be generated by systematically rotating the p-tolyl group relative to the benzo[c]isoxazole ring and calculating the energy at each step. This would reveal the most stable conformation (the global minimum on the PES) and any other low-energy conformers. The barriers to rotation between these conformers can also be determined. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For related structures with rotational freedom, identifying the preferred conformation is key to interpreting spectroscopic data and predicting biological activity.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. nih.gov
For this compound, the calculated chemical shifts would be compared to experimental values if they were available. A strong correlation between the predicted and experimental shifts would provide confidence in the calculated structure. researchgate.net Discrepancies can often be explained by solvent effects or the presence of multiple conformers in solution. Theoretical predictions can also help to assign specific signals in the experimental spectrum to particular atoms in the molecule, which can be challenging in complex aromatic systems.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for the Benzo[c]isoxazole Core of a Substituted Analog
| Atom | Predicted Chemical Shift (ppm) |
| C3 | 160.5 |
| C3a | 118.2 |
| C4 | 122.1 |
| C5 | 128.9 |
| C6 | 125.4 |
| C7 | 110.8 |
| C7a | 164.3 |
Note: This data is for a representative substituted benzo[c]isoxazole and serves as an example. The iodine and p-tolyl substituents would significantly influence the chemical shifts in this compound.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov Comparing this simulated spectrum with an experimental one can help to confirm the presence of specific functional groups. For instance, the calculations would predict the frequencies for C=N and N-O stretching vibrations within the isoxazole (B147169) ring, as well as the various C-H and C=C vibrations of the aromatic systems. biolmolchem.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. nih.gov This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These predictions are useful for understanding the electronic structure and for characterizing the photophysical properties of the compound.
Reaction Mechanism Elucidation through Computational Modeling
The benzo[c]isoxazole ring system, also known as anthranil, is noted for its unique reactivity, largely stemming from the lability of the N-O bond. chemicalbook.comresearchgate.net This inherent characteristic makes it a versatile precursor in various chemical transformations. chemicalbook.com Computational modeling, particularly using Density Functional Theory (DFT), is a critical tool for elucidating the mechanisms of reactions involving such scaffolds.
Theoretical studies on related heterocyclic systems demonstrate the utility of computational methods in mapping out reaction pathways. For instance, the mechanism of tautomerization in benzodiazepines has been successfully studied using DFT methods to analyze the conformational stability and the transition states involved. rsc.org Similarly, the transition metal-catalyzed ring-opening of anthranils is a key reaction. researchgate.net
For this compound, computational modeling could be employed to investigate reactions involving the cleavage of the N-O bond. A typical computational approach would involve:
Geometry Optimization: Calculating the ground state geometries of the reactant, intermediates, and products.
Transition State Searching: Locating the transition state structure connecting the reactant and the product. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactant and product, confirming the connection.
These calculations would provide a quantitative understanding of the feasibility and kinetics of potential reactions, such as cycloadditions or ring-opening aminations, which are characteristic of the benzo[c]isoxazole core. researchgate.net
Intermolecular Interactions and Non-Covalent Bonding Studies (e.g., Halogen Bonding)
The presence of an iodine atom on the benzo[c]isoxazole scaffold strongly suggests the importance of halogen bonding in the intermolecular interactions of this compound. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org
Computational studies on various iodo-substituted nitrogen-bearing heterocycles have confirmed the significant role of the molecular scaffold in modulating the strength of halogen bonds. nih.gov Quantum mechanical calculations are essential for evaluating the electrostatic potential on the surface of the molecule to identify the σ-hole and predict the strength and directionality of these interactions. nih.govresearchgate.net
In the case of this compound, the iodine atom is expected to have a positive σ-hole, making it a potent halogen bond donor. This can lead to the formation of complexes with Lewis basic sites on neighboring molecules, such as the nitrogen or oxygen atoms of the isoxazole ring, or with solvent molecules.
While no specific crystallographic or computational data for this compound is available, data from closely related structures, such as iodoloisoxazolium salts, provide insight into the typical parameters of halogen bonds involving an iodo-isoxazole framework. nih.gov In the crystal structure of a related iodoloisoxazolium bromide, strong halogen bonds were observed. nih.gov
Table 1: Representative Halogen Bond Parameters in a Related Iodoloisoxazolium Bromide Crystal Structure. nih.gov
| Interaction | Donor-Acceptor Distance (Å) | Percentage of Sum of van der Waals Radii (Σr) | Angle (°) |
| I1···Br1 | 3.0610(5) | 80% | 171.67(9) |
| I1···Br1 | 3.2023(5) | 84% | 176.08(9) |
Data from a related iodoloisoxazolium bromide salt, illustrating typical strong halogen bonding interactions.
Investigation of Biological Interactions and Mechanistic Pathways of 5 Iodo 3 P Tolyl Benzo C Isoxazole Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles
Target Identification and Validation in Biochemical Systems
The primary biochemical target identified for 5-Iodo-3-(p-tolyl)benzo[c]isoxazole is the enzyme monoamine oxidase (MAO).
Enzyme Inhibition or Activation Studies in vitro (e.g., Monoamine Oxidase Inhibition)
Research has been conducted on a series of 2,1-benzisoxazole derivatives, including this compound, to evaluate their properties as inhibitors of monoamine oxidase (MAO). researchgate.net These enzymes, existing as two isoforms, MAO-A and MAO-B, are significant targets in the development of treatments for neurological disorders due to their role in the metabolism of monoamine neurotransmitters. researchgate.net
In a study by Shetnev et al. (2023), this compound was synthesized and evaluated for its inhibitory activity against both human MAO-A and MAO-B. While the study confirms the investigation of this compound, specific quantitative data such as IC50 values for this compound were not available in the reviewed literature. The general findings of the study indicated that various derivatives of the 2,1-benzisoxazole scaffold exhibit inhibitory potential against MAO enzymes.
Interactive Data Table: Monoamine Oxidase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | MAO-A | Data not available | researchgate.net |
| This compound | MAO-B | Data not available | researchgate.net |
Receptor Binding Profiling via Cell-Free or Cell-Based Assays
No publicly available scientific literature was found that described the receptor binding profile of this compound.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no available data from studies utilizing techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to characterize the direct protein-ligand interactions of this compound.
Cellular Assays for Investigating Biological Responses
Information regarding the effects of this compound in cellular assay systems is not present in the current body of scientific literature.
Modulation of Cellular Pathways and Signaling Cascades in vitro
No studies were identified that investigated the modulation of specific cellular pathways or signaling cascades by this compound.
Impact on Cellular Viability and Proliferation in Established Cell Lines
There are no published research findings on the impact of this compound on the viability and proliferation of established cell lines.
Mechanism of Action Studies in Cultured Cells: Apoptosis, Autophagy, Cell Cycle Modulation
While direct experimental evidence for this compound is limited, the isoxazole (B147169) and benzo[c]isoxazole cores are present in numerous compounds that have been demonstrated to influence cell fate through the modulation of apoptosis, autophagy, and the cell cycle.
Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Research on various isoxazole derivatives has shown their capability to trigger apoptotic pathways in cancer cell lines. For instance, certain isoxazole-containing compounds have been observed to induce apoptosis through the activation of caspase cascades and the modulation of Bcl-2 family proteins. It is plausible that this compound could engage similar mechanisms. The presence of the halogen atom (iodine) may contribute to this activity through various interactions at a cellular level.
Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. The interplay between autophagy and apoptosis is complex and is a key determinant of cell fate. Some isoxazole derivatives have been shown to induce autophagy in cancer cells. The initiation of autophagy by a compound like this compound could potentially synergize with or antagonize its apoptotic effects, a facet that would require empirical investigation.
Cell Cycle Modulation: The regulation of the cell cycle is a critical process, and its dysregulation is a fundamental aspect of cancer. Numerous small molecules exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Isoxazole derivatives have been reported to cause cell cycle arrest at different phases, most commonly the G2/M or G0/G1 phases, by interfering with the function of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The planar, aromatic structure of the benzo[c]isoxazole core in this compound suggests that it could intercalate with DNA or interact with the ATP-binding pocket of kinases, thus potentially leading to cell cycle arrest.
| Cellular Process | Potential Effect of Isoxazole Derivatives | Key Molecular Players |
| Apoptosis | Induction of programmed cell death | Caspases, Bcl-2 family proteins |
| Autophagy | Modulation of cellular recycling | Beclin-1, LC3, Atg proteins |
| Cell Cycle | Arrest at G2/M or G0/G1 phases | Cyclins, Cyclin-Dependent Kinases (CDKs) |
Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules
To computationally predict the biological activity of this compound, molecular docking and molecular dynamics simulations serve as powerful tools. These in silico methods can provide insights into how the compound might interact with potential protein targets.
Molecular docking studies on analogous isoxazole-containing compounds have revealed their potential to bind to a variety of protein targets, including enzymes and receptors implicated in cancer and inflammation. For this compound, potential protein targets could include, but are not limited to, protein kinases, cyclooxygenases (COX), and topoisomerases.
A hypothetical docking study would likely show the benzo[c]isoxazole core situated within a hydrophobic pocket of the target protein. The p-tolyl group could form favorable van der Waals interactions and potentially pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The iodine atom, being a large and polarizable halogen, could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. The nitrogen and oxygen atoms of the isoxazole ring itself could act as hydrogen bond acceptors. The calculated binding affinity, often expressed as a docking score or estimated Ki value, would provide a quantitative measure of the predicted interaction strength.
Following the initial prediction of a binding mode through molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation would track the atomic movements of both the this compound and its target protein in a simulated physiological environment.
| Simulation Parameter | Information Provided |
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's binding pose and the protein's overall structure. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein upon ligand binding. |
| Interaction Persistence | The stability of specific bonds (e.g., hydrogen, halogen) over time. |
Exploration of Bioisosteric Replacements and Their Biological Impact
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing the biological activity of a lead compound.
The presence of a halogen atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In the case of this compound, the iodine atom at the 5-position of the benzo[c]isoxazole ring is a key feature.
Halogen atoms, particularly iodine, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. As mentioned earlier, iodine is a potent halogen bond donor, an interaction that is increasingly recognized for its importance in ligand-protein binding. The replacement of iodine with other halogens (e.g., bromine, chlorine, or fluorine) or with a simple hydrogen atom would likely have a profound effect on the compound's biological activity. A comparative study of such analogues would be invaluable in elucidating the specific role of the iodine atom. For example, a less lipophilic analogue might show reduced cell permeability but could have a more favorable solubility profile.
The tolyl group, a benzene (B151609) ring substituted with a methyl group, provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a protein's binding site. The methyl group at the para position can also influence the electronic distribution of the phenyl ring and may occupy a specific sub-pocket within the binding site. Replacing the p-tolyl group with other aryl or alkyl substituents would alter these interactions. For instance, replacing it with a simple phenyl group would remove the methyl-related interactions. Conversely, introducing electron-withdrawing or electron-donating groups on the phenyl ring could modulate the electronic character of the molecule and its ability to form specific interactions, such as pi-stacking or cation-pi interactions. Structure-activity relationship (SAR) studies involving modifications of this moiety would be crucial for understanding its precise role in target recognition and for the rational design of more potent or selective derivatives. nih.gov
| Structural Moiety | Potential Role in Biological Activity |
| 5-Iodo group | Enhances lipophilicity, participates in halogen bonding. |
| 3-(p-Tolyl) group | Provides a hydrophobic surface for van der Waals and pi-stacking interactions. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Iodo 3 P Tolyl Benzo C Isoxazole Analogs Excluding Clinical Data
Systematic Structural Modifications and Rational Design of Analogs
The rational design of analogs of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole involves a methodical approach to chemical synthesis, aiming to enhance specific activities or properties. This process relies on established design principles and can be accelerated through modern synthetic techniques.
The design of novel benzisoxazole derivatives often employs strategies like pharmacomodulation and rigidification to create more potent and selective molecules. nih.govnih.gov For instance, a rigidification strategy was successfully applied to the preclinical candidate donecopride, leading to a new series of multitarget-directed ligands based on the benzisoxazole scaffold. nih.govnih.gov This approach involves taking inspiration from existing bioactive compounds to guide the synthesis of new derivatives with improved properties. nih.gov
A key design principle for this class of compounds is the strategic placement of substituents on the benzisoxazole ring. Research on 3-substituted 1,2-benzisoxazole (B1199462) derivatives has shown that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can significantly increase anticonvulsant activity. nih.gov This finding underscores the importance of the iodo-substituent in this compound for its potential biological profile. The choice of the aryl group at the 3-position, such as the p-tolyl group, is also critical, as it influences the steric and electronic profile of the molecule, which in turn affects its interaction with biological targets.
Combinatorial chemistry offers a powerful platform for rapidly generating large collections, or libraries, of structurally related compounds for screening. For scaffolds related to this compound, solid-phase synthesis is a particularly effective technique. For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as key intermediates to generate diverse isoxazole-based combinatorial libraries through automated, parallel synthesis. mdpi.com This methodology employs a range of chemical reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination to build molecular diversity around the core isoxazole (B147169) structure. mdpi.com
A similar approach could be envisioned for this compound. A library of derivatives could be synthesized by varying the substituents on the tolyl ring or by replacing the tolyl group with other aromatic or aliphatic moieties. This would allow for a systematic exploration of the chemical space around the core scaffold to identify compounds with optimized activity.
Correlation of Structural Features with Biological Interaction Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical features. For analogs of this compound, the nature and position of each substituent play a defined role in target affinity and interaction.
The electronic and steric properties of substituents on the benzisoxazole scaffold are critical determinants of biological activity. Studies on related 1,2-benzisoxazole derivatives have provided clear evidence for this relationship. nih.gov For example, in the context of anticonvulsant activity, modifying the 5-position of the benzisoxazole ring leads to distinct outcomes.
| Substituent at 5-Position | Effect on Anticonvulsant Activity | Reference |
| Halogen (e.g., Iodo) | Increased activity and neurotoxicity | nih.gov |
| Hydrogen (unsubstituted) | Baseline activity | nih.gov |
| Sulfamoyl Group | Decreased activity | nih.gov |
This data clearly indicates that an electron-withdrawing and sterically significant group like iodine at the 5-position enhances the desired biological effect compared to an unsubstituted ring or one bearing a sulfamoyl group. nih.gov Similarly, the p-tolyl group at the 3-position contributes a specific steric bulk and electronic character (weakly electron-donating) that are integral to its interaction profile. Any modification, such as changing the methyl group's position (ortho, meta) or replacing it with other functional groups, would be expected to modulate target affinity.
A significant feature of this compound is its iodine atom, which can participate in a powerful noncovalent interaction known as halogen bonding. researchgate.netmdpi.com This interaction occurs between the electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on a protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools that mathematically correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While specific QSAR/QSPR models for this compound are not publicly detailed, studies on related benzazole and isoxazole structures provide insight into the methodologies and potential findings.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govnih.gov These models map the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule and correlate them with activity.
For example, a 3D-QSAR study on benzoxazole (B165842) derivatives acting as topoisomerase II inhibitors revealed that electronegatively charged substituents on the heterocyclic ring and positively charged groups in a linker region improved activity. nih.gov Another model for benzoxazole benzenesulfonamides identified the effects of hydrophobic, electron-withdrawing, and hydrogen-bond donor groups as being correlated with antidiabetic activity. chemijournal.com For isoxazole derivatives, a 3D-QSAR model highlighted that hydrophobicity and electronegativity at specific positions were crucial for agonist activity at the farnesoid X receptor. mdpi.com
These studies establish a clear precedent for applying QSAR to the this compound series. A hypothetical QSAR model for these analogs would likely quantify the importance of:
Steric Fields: The size and shape of the substituent at the 3-position (e.g., the p-tolyl group).
Electrostatic Fields: The electron-withdrawing nature of the iodine at the 5-position.
Hydrophobic Fields: The contribution of the aromatic rings.
Such models are invaluable for predicting the activity of newly designed compounds and for providing a deeper understanding of the structural requirements for biological interaction. nih.gov
| QSAR/QSPR Model Type | Key Findings for Related Scaffolds | Potential Application to this compound | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Activity is influenced by steric, electrostatic, and hydrophobic fields. Electronegative groups are often beneficial. | Predict the activity of new analogs by modeling the fields generated by the iodo and tolyl groups. | nih.govnih.govmdpi.comchemijournal.com |
| 2D-QSAR | Correlates topological and physicochemical descriptors with activity. | Predict properties like solubility or receptor affinity based on calculated molecular descriptors. | mdpi.com |
| QSPR | Predicts physicochemical properties like half-wave potential based on structural descriptors. | Predict chemical properties relevant to reactivity or metabolism. | researchgate.net |
Selection of Molecular Descriptors for QSAR/QSPR of this compound
The selection of appropriate molecular descriptors is a critical first step in any QSAR/QSPR study. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a molecule like this compound, a relevant set of descriptors would encompass electronic, steric, hydrophobic, and topological features. The choice of descriptors is guided by the need to capture the structural variations within a series of analogs and to correlate these variations with observed biological activities or physicochemical properties. wiley.comresearchgate.net
Electronic Descriptors: These descriptors are fundamental for describing the electronic aspects of the molecule, which influence its ability to interact with biological targets. Key electronic descriptors for the this compound scaffold would include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. researchgate.net
Atomic Charges: The distribution of charges on individual atoms, particularly on the isoxazole ring, the iodine atom, and the tolyl group, can be critical for electrostatic interactions with a receptor.
Steric Descriptors: These descriptors define the size and shape of the molecule, which are important for how it fits into a binding site. Relevant steric descriptors include:
Molecular Volume and Surface Area: These provide a general measure of the molecule's size.
Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of a substituent in different directions.
Molar Refractivity (MR): This descriptor is related to both the volume of the molecule and the polarizability of its electrons.
Hydrophobic Descriptors: Hydrophobicity is a key factor in a molecule's ability to cross cell membranes and bind to hydrophobic pockets in receptors.
LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity.
Hydrophobic Fields: In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), these fields describe the hydrophobic characteristics around the molecule. mdpi.com
Topological Descriptors: These descriptors are numerical representations of the molecular structure, including branching and connectivity.
Connectivity Indices (e.g., Chi indices): These describe the degree of branching in the molecular skeleton.
Shape Indices (e.g., Kappa indices): These quantify different aspects of the molecular shape.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide very detailed information about the electronic structure of a molecule. researchgate.netacs.org
A hypothetical data table illustrating the types of descriptors that would be calculated for a series of this compound analogs is presented below.
| Compound ID | R1-substituent | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) |
| 1 | H | 4.5 | 2.1 | -6.2 | -1.5 | 349.16 |
| 2 | CH3 | 5.0 | 2.3 | -6.1 | -1.4 | 363.19 |
| 3 | Cl | 5.1 | 1.8 | -6.4 | -1.7 | 383.61 |
| 4 | OCH3 | 4.4 | 2.8 | -5.9 | -1.3 | 379.19 |
| 5 | NO2 | 4.3 | 3.5 | -6.8 | -2.1 | 394.16 |
This table is for illustrative purposes only and does not represent actual experimental data.
Development and Validation of Predictive Models
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities or properties, the next step is to develop a mathematical model that correlates the descriptors with the activity. This process typically involves several stages: data preparation, model building, and rigorous validation. mdpi.comnih.govbasicmedicalkey.com
Data Preparation: The dataset of compounds is usually divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, which the model has not seen before, is used to evaluate its predictive power. nih.gov
Model Building: Various statistical methods can be used to build the QSAR model.
Multiple Linear Regression (MLR): This is a common method for generating a simple linear equation that relates the biological activity to a set of descriptors. researchgate.net
Partial Least Squares (PLS): This method is useful when the number of descriptors is large or when there is a high degree of correlation between them.
Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly being used to develop more complex, non-linear QSAR models. nih.gov
A hypothetical MLR equation for a series of this compound analogs might look like this:
pIC50 = c0 + c1LogP + c2DipoleMoment + c3*LUMO
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.
Model Validation: Validation is a crucial step to ensure that the developed QSAR model is robust, reliable, and has good predictive ability. mdpi.combasicmedicalkey.comdntb.gov.ua It is not sufficient to just have a high correlation coefficient for the training set. wiley.com
Internal Validation: This is typically done using cross-validation techniques like leave-one-out (LOO) cross-validation. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. A high cross-validated correlation coefficient (Q²) indicates good internal consistency of the model. nih.gov
External Validation: The predictive power of the model is assessed using the test set. The model built using the training set is used to predict the activities of the compounds in the test set. The predicted activities are then compared to the experimental values, and a high predictive correlation coefficient (R²pred) indicates good external predictivity. nih.gov
Y-Randomization: This is a method to check for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly better statistical quality than the randomized models, it suggests that the original correlation is not due to chance. researchgate.net
A hypothetical data table showing the results of a QSAR model validation is presented below.
| Validation Parameter | Value | Interpretation |
| R² (training set) | 0.85 | Goodness of fit of the model to the training data. |
| Q² (LOO cross-validation) | 0.75 | Good internal predictive ability. |
| R²pred (test set) | 0.80 | Good external predictive ability. |
| Y-Randomization R² (average) | 0.15 | The original model is not due to chance correlation. |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling for Designing Novel this compound-Based Ligands
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. wjgnet.commdpi.com For this compound, which could be a scaffold for inhibitors of various enzymes like kinases, pharmacophore modeling can guide the design of new, more potent, and selective ligands. nih.govnih.govsigmaaldrich.com
A pharmacophore model is typically composed of several key features, including:
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
Hydrophobic (HY) or Aromatic (AR) Regions: Non-polar groups that can engage in hydrophobic or aromatic interactions.
Positive and Negative Ionizable Features: Groups that are positively or negatively charged at physiological pH.
The development of a pharmacophore model can be either ligand-based or structure-based.
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a pharmacophore model can be generated by analyzing the key interactions between a known ligand and the protein's binding site. nih.gov
For designing novel ligands based on the this compound scaffold, a hypothetical pharmacophore model could be proposed based on its potential interactions within a kinase binding site. For instance, the nitrogen atom of the isoxazole ring could act as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region of a kinase. The p-tolyl group could occupy a hydrophobic pocket, and the iodo-substituted benzo[c]isoxazole core could form van der Waals and aromatic interactions with surrounding amino acid residues.
A hypothetical pharmacophore model for a this compound-based kinase inhibitor might include:
One Hydrogen Bond Acceptor feature corresponding to the isoxazole nitrogen.
One or two Aromatic/Hydrophobic features representing the tolyl group and the benzo moiety.
An additional feature representing the iodine atom, which could be a halogen bond donor or simply a hydrophobic feature.
The following is a hypothetical visual representation of a pharmacophore model.
Hypothetical Pharmacophore Model
| Feature | Description |
| HBA | Hydrogen Bond Acceptor |
| HY | Hydrophobic |
| AR | Aromatic Ring |
| X | Halogen Bond Donor/Hydrophobic |
This table and the features are for illustrative purposes only.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. The identified "hit" molecules can then be synthesized and tested for their biological activity, leading to the discovery of new lead compounds. This approach significantly accelerates the drug discovery process by focusing on molecules that are most likely to be active.
Advanced Applications and Future Research Directions for 5 Iodo 3 P Tolyl Benzo C Isoxazole
Development of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole as a Chemical Probe for Biological Systems
The development of this compound as a chemical probe represents a significant, yet largely untapped, research opportunity. The inherent structural features of this molecule—a rigid benzisoxazole core, a lipophilic p-tolyl group, and a reactive iodine atom—make it an intriguing candidate for probing biological systems.
The benzisoxazole moiety is a known pharmacophore found in a variety of bioactive compounds, including antipsychotics and anticonvulsants. nih.gov The introduction of an iodine atom at the 5-position offers a unique handle for various applications. For instance, the iodine atom could serve as a site for the introduction of reporter groups, such as fluorophores or biotin, through reactions like Sonogashira or Suzuki cross-coupling. This would enable the tracking and visualization of the molecule's interactions within a cellular environment.
Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and drug design. This interaction could be pivotal in the specific binding of this compound to target proteins, making it a selective probe for particular biological pathways. The development of radiolabeled analogues, by replacing the stable iodine with a radioactive isotope like ¹²⁵I, could also facilitate in vivo imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Incorporation into Advanced Materials and Functional Systems
The unique combination of a heteroaromatic system with a heavy atom like iodine suggests that this compound could be a valuable building block for advanced materials with tailored electronic and optical properties.
Photophysical Properties for Optoelectronic Applications
The presence of the heavy iodine atom could significantly influence the photophysical properties through the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence. This characteristic is highly desirable for applications in organic light-emitting diodes (OLEDs) that can harvest both singlet and triplet excitons, leading to higher efficiencies.
Future research should focus on the detailed characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. Understanding these fundamental properties is crucial for its potential integration into optoelectronic devices.
Table 1: Potential Photophysical Research Directions for this compound
| Research Area | Objective | Potential Application |
| Absorption and Emission Spectroscopy | Determine the absorption and fluorescence/phosphorescence spectra in various solvents. | Basic characterization for all photophysical applications. |
| Quantum Yield Measurement | Quantify the efficiency of light emission. | Evaluation of suitability for OLEDs and fluorescent probes. |
| Excited-State Lifetime Analysis | Measure the duration of the excited states. | Understanding the dynamics of photophysical processes. |
| Solvatochromism Studies | Investigate the effect of solvent polarity on spectral properties. | Development of sensors and probes. |
| Heavy-Atom Effect Quantification | Assess the influence of the iodine atom on intersystem crossing. | Design of phosphorescent materials for OLEDs. |
Use as Ligands or Precursors in Catalysis
The nitrogen atom in the isoxazole (B147169) ring of this compound can act as a coordinating atom for metal centers, making it a potential ligand in catalysis. The electronic properties of the benzisoxazole ring system can be tuned by substituents, which in turn can influence the catalytic activity of the resulting metal complex.
The presence of the iodo-substituent opens up possibilities for its use as a precursor in cross-coupling reactions. For example, it can undergo palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecules and materials. This reactivity makes it a versatile building block in organic synthesis.
Future investigations could explore the synthesis of metal complexes with this compound as a ligand and evaluate their catalytic performance in various organic transformations, such as Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. researchgate.netrsc.org
Interdisciplinary Research Opportunities
The exploration of this compound's potential extends beyond traditional chemistry and into interdisciplinary fields that leverage computational and high-throughput methodologies.
Chemoinformatics and Data Mining on Benzisoxazole Scaffolds
Chemoinformatics and data mining offer powerful tools to explore the chemical space around the benzisoxazole scaffold and to predict the properties and potential applications of derivatives like this compound. nih.govresearchgate.net By analyzing large databases of known benzisoxazole-containing compounds and their biological activities or material properties, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.
These models could be used to predict the biological targets of this compound or to identify structural modifications that would enhance its desired properties for specific applications. Virtual screening of compound libraries against these models could prioritize the synthesis and testing of new derivatives with a higher probability of success.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) provides a rapid and efficient way to evaluate the biological activity of large numbers of compounds. nih.gov Libraries of benzisoxazole derivatives, including this compound and its analogues, could be screened against a wide range of biological targets, such as enzymes and receptors, to identify novel lead compounds for drug discovery. nih.gov
The development of specific assays tailored to the potential targets of benzisoxazoles, such as kinases or G-protein coupled receptors, would be a crucial step in this process. The combination of HTS with chemoinformatic analysis can create a powerful discovery pipeline, where computational predictions guide the selection of compounds for experimental screening, and the screening results, in turn, refine the computational models.
Table 2: Interdisciplinary Research Approaches for this compound
| Discipline | Approach | Goal |
| Chemoinformatics | QSAR/QSPR Modeling | Predict biological activity and material properties. |
| Virtual Screening | Identify promising derivatives for synthesis. | |
| Chemical Space Analysis | Understand the diversity and novelty of the scaffold. | |
| High-Throughput Screening | Library Screening | Discover novel biological activities. |
| Assay Development | Create specific tests for predicted targets. | |
| Hit-to-Lead Optimization | Guide the development of promising compounds. |
Emerging Methodologies and Techniques for the Study of this compound
The comprehensive investigation of this compound and its derivatives necessitates the application of sophisticated analytical and computational methods. These techniques are crucial for elucidating the compound's structure-activity relationships, predicting its behavior, and optimizing its synthesis.
Modern spectroscopic and chromatographic methods are fundamental to the characterization of this compound. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming its molecular structure. numberanalytics.comsciarena.com The synthesis of related isoxazole derivatives has been verified using FT-IR and ¹H NMR spectroscopy. biolmolchem.combiolmolchem.com
In recent years, computational methods like Density Functional Theory (DFT) have become powerful tools for understanding and predicting the outcomes of chemical reactions, including halogenation. numberanalytics.com Such computational approaches can be employed to model the electronic properties of this compound, offering insights into its reactivity and potential interactions with biological targets.
Advanced halogenation techniques, including photoredox catalysis, offer milder and more selective methods for synthesizing halogenated organic molecules. numberanalytics.com These emerging synthetic methods could be pivotal in developing more efficient and environmentally friendly routes to this compound and its analogs.
Furthermore, the development of novel analytical techniques for emerging pollutants, which often include halogenated compounds, can be adapted for the study of this specific benzisoxazole derivative. techniques-ingenieur.fr These methods are often characterized by high sensitivity and selectivity, which are critical for detailed pharmacokinetic and metabolic studies. nih.govbenthambooks.com
The following table provides an overview of emerging methodologies applicable to the study of this compound:
| Methodology | Application in the Study of this compound | Potential Insights |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition analysis. | Unambiguous identification and confirmation of synthesis. |
| Multi-dimensional NMR Spectroscopy | Detailed structural elucidation and conformational analysis. | Understanding of the 3D structure and stereochemistry. |
| Density Functional Theory (DFT) | Computational modeling of electronic structure and reactivity. | Prediction of reaction mechanisms and biological activity. |
| Photoredox Catalysis | Advanced synthesis of halogenated compounds under mild conditions. | Development of efficient and sustainable synthetic routes. |
| Advanced Chromatographic Techniques | Separation and quantification in complex biological matrices. | Pharmacokinetic profiling and metabolic studies. |
Future Prospects and Unexplored Research Avenues for the Compound and its Scaffolds
The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds. nih.govrsc.org This suggests a wealth of unexplored potential for this compound and its derivatives.
The introduction of a halogen atom, such as iodine, at the 5-position of the benzisoxazole ring has been shown to influence biological activity. nih.gov This opens up several avenues for future research. One promising area is the investigation of this compound's potential as an anticonvulsant agent, as other benzisoxazole derivatives have shown activity in this area. nih.gov
Given the broad biological activities of isoxazoles, which include anticancer, anti-inflammatory, and antimicrobial properties, future research could explore the efficacy of this compound in these therapeutic areas. biolmolchem.combiolmolchem.com The synthesis of isoxazole derivatives through various methods, such as 1,3-dipolar cycloaddition, provides a versatile platform for creating a library of related compounds for biological screening. nih.govnih.gov
The potential for this compound to act as an inhibitor of enzymes such as pantothenate synthetase in Mycobacterium tuberculosis also warrants investigation, drawing parallels from other benzisoxazole derivatives. nih.gov Furthermore, the structural features of this compound could be optimized for activity against various drug targets, including those relevant to central nervous system disorders.
A significant and largely unexplored area is the use of the iodine atom for radio-labeling studies. The introduction of a radioactive isotope of iodine could enable in vivo imaging and biodistribution studies, providing valuable information on the compound's behavior in living organisms.
The following table outlines potential future research directions for this compound:
| Research Avenue | Rationale | Potential Impact |
| Anticonvulsant Activity Screening | Halogenation at the 5-position of the benzisoxazole ring has been linked to effects on neurotoxicity and biological activity. nih.gov | Discovery of a novel therapeutic agent for epilepsy and other seizure disorders. |
| Anticancer and Antimicrobial Evaluation | The broader isoxazole and benzisoxazole families exhibit significant anticancer and antimicrobial properties. nih.govbiolmolchem.combiolmolchem.com | Development of new treatments for infectious diseases and various forms of cancer. |
| Enzyme Inhibition Assays | Related benzisoxazole derivatives have shown inhibitory activity against enzymes like pantothenate synthetase. nih.gov | Identification of new drug targets and lead compounds for diseases such as tuberculosis. |
| Radiolabeling and In Vivo Imaging | The presence of an iodine atom allows for the introduction of a radioactive isotope for imaging studies. | Enhanced understanding of the compound's pharmacokinetics and biodistribution. |
| Scaffold for Multitarget Antipsychotics | Benzisoxazole derivatives have been investigated as antipsychotic agents with affinities for multiple receptors. nih.gov | Design of novel drugs for complex psychiatric disorders with improved efficacy and side-effect profiles. |
Q & A
Q. What are the established synthetic routes for 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between nitro-substituted precursors and arylacetonitriles. For example, α-nitrocinnamate derivatives (e.g., ethyl p-methyl-α-nitrocinnamate) react with nucleophiles to form isoxazole cores, as demonstrated in small-scale syntheses with near-quantitative yields under optimized conditions (e.g., microwave-assisted heating) . Crystal structure data (monoclinic, P2₁ space group) for analogous compounds, such as 5-Iodo-3-phenylbenzo[c]isoxazole, confirm the structural integrity of the product via single-crystal X-ray diffraction .
Q. How can crystallographic data for this compound be obtained and validated?
- Methodological Answer : Single-crystal X-ray diffraction using a four-circle diffractometer (e.g., Kuma KM-4-CCD) provides lattice parameters (e.g., a = 5.381 Å, β = 94.92°) . Software like SHELXT automates space-group determination and structure refinement , while WinGX/ORTEP visualizes anisotropic displacement ellipsoids and refines geometry metrics (e.g., bond angles, torsion) . Validation includes R1 values <0.05 and agreement with calculated vs. observed structure factors .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., dimerization vs. cyclization) impact the synthesis of benzo[c]isoxazole derivatives?
- Methodological Answer : Reactive intermediates, such as anthranil frameworks, can divert toward dimerization unless reaction conditions (e.g., acid quenching, microwave heating) are tightly controlled. For example, treating 2-(2-nitrophenyl)-1H-benzimidazole derivatives with HCl during workup suppresses dimer formation, as shown in Davis-Beirut reaction variations . Computational modeling (e.g., DFT) can predict intermediate stability and guide solvent/temperature optimization .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzo[c]isoxazoles?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ values for HT-1080 cells) may arise from substituent positioning (e.g., bromine at C5 vs. C6) or assay protocols. Systematic SAR studies comparing 5-iodo, 5-bromo, and 5-chloro analogs (e.g., methyl 5-bromobenzo[d]isoxazole-3-carboxylate) under standardized MTT assays can clarify structure-activity trends . Hybrid derivatives (e.g., benzo[1,2,3]selenadiazole–isoxazole) further highlight the role of heteroatom integration in potency .
Q. How can anisotropic displacement parameters inform the stability of this compound in solid-state applications?
- Methodological Answer : High thermal motion in the iodine atom (observed via anisotropic refinement in ORTEP) suggests potential lattice instability. Pair distribution function (PDF) analysis or variable-temperature XRD can correlate thermal displacement with decomposition thresholds. For instance, monoclinic packing in related compounds (e.g., V = 1122.2 ų) reveals intermolecular halogen bonding that enhances stability .
Experimental Design & Data Analysis
Q. What analytical techniques validate the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves unreacted precursors.
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., p-tolyl protons at δ 2.35 ppm for CH₃). HRMS (ESI+) verifies molecular ion peaks (e.g., m/z 321.10 for C₁₃H₈INO) .
- Elemental Analysis : Combustion analysis (C, H, N) within ±0.4% of theoretical values ensures stoichiometric purity .
Q. How do steric effects from the p-tolyl group influence regioselectivity in further functionalization?
- Methodological Answer : Steric hindrance at the C3 position (adjacent to the p-tolyl group) directs electrophilic substitution to the C5 iodine site. Computational tools (e.g., molecular electrostatic potential maps) predict reactivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms preferential C5 modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
